Acetamide, 2-(4-quinazolinylthio)-
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Overview
Description
Acetamide, 2-(4-quinazolinylthio)-: is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H9N3OS and a molecular weight of 219.26 g/mol . It is characterized by the presence of a quinazoline ring system attached to an acetamide group via a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-quinazolinylthio)- can be achieved through various methods. One common approach involves the reaction of 2-chloroquinazoline with thiourea to form 2-(4-quinazolinylthio)acetamide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Acetamide, 2-(4-quinazolinylthio)- .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(4-quinazolinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: Acetamide, 2-(4-quinazolinylthio)- is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s quinazoline core is known for its anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, Acetamide, 2-(4-quinazolinylthio)- is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-quinazolinylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth. By blocking these enzymes, the compound can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
- 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness: Acetamide, 2-(4-quinazolinylthio)- is unique due to its specific quinazoline-thioacetamide structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDLXHTULZSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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